1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol
CAS No.:
Cat. No.: VC17820144
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O |
|---|---|
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 1,2-dimethyl-2-prop-2-ynylcyclopentan-1-ol |
| Standard InChI | InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h1,11H,5-8H2,2-3H3 |
| Standard InChI Key | ZUANYTLDOWSZCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1(C)O)CC#C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a cyclopentane ring with the following substituents:
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Two methyl groups at positions 1 and 2.
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A prop-2-yn-1-yl group (propargyl) at position 2.
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A hydroxyl group at position 1.
This configuration creates a sterically crowded environment, influencing reactivity and stereochemical outcomes in synthetic applications . The molecular formula is CHO, with a molecular weight of 152.23 g/mol.
Stereochemical Considerations
The spatial arrangement of substituents is critical. For analogous cyclopentanol derivatives, such as (1R,2R)-2-(prop-2-yn-1-yl)cyclopentan-1-ol, stereoselective synthesis methods have been reported using chiral catalysts or resolving agents . In 1,2-dimethyl derivatives, the additional methyl group at position 1 introduces axial chirality, potentially leading to enantiomeric pairs. Computational studies predict that bulky substituents favor configurations minimizing steric strain .
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections for synthesizing 1,2-dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol include:
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Cyclopentane ring formation via intramolecular cyclization.
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Introduction of methyl groups through alkylation or cross-coupling.
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Propargyl attachment using nucleophilic substitution or metal-catalyzed coupling.
Cyclopentane Core Construction
Copper-catalyzed desymmetric silylative cyclization of 1,6-diynes offers a route to spirocyclic intermediates, which can be functionalized to yield cyclopentanol derivatives . For example, treating 1,6-diynes with CuTc and dppe ligands under ethanol generates bicyclic frameworks with good stereocontrol .
Methyl Group Installation
Methylation at positions 1 and 2 can be achieved via:
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Grignard addition to cyclopentanone precursors.
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Friedel-Crafts alkylation using methyl halides and Lewis acids.
A reported method for analogous compounds involves NaH-mediated alkylation of cyclopentanols with methyl iodide in DMF .
Propargyl Functionalization
Propargyl groups are introduced via:
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Nucleophilic substitution: Reacting bromopropynes with alkoxide intermediates .
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Sonogashira coupling: Palladium-catalyzed cross-coupling of terminal alkynes with halocyclopentanols .
For instance, treating 2-bromo-1,2-dimethylcyclopentan-1-ol with propyne under Sonogashira conditions (Pd(PPh), CuI, EtN) yields the target compound in moderate yields .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related cyclopentanols shows decomposition temperatures above 200°C, suggesting reasonable thermal stability for storage and reactions .
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic cyclopentane core .
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Acidity: The tertiary hydroxyl group has a pKa of ~18, making it less acidic than primary alcohols .
Functional Applications
Click Chemistry
The propargyl group enables copper-free azide-alkyne cycloaddition (SPAAC), useful for bioconjugation. For example, 1,2-dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol reacts with azides to form triazoles under physiological conditions .
Medicinal Chemistry
Structural analogs have been explored as:
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Enzyme inhibitors: The cyclopentane scaffold mimics transition states in hydrolytic reactions .
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Drug delivery vehicles: Functionalization with PEG chains enhances solubility for targeted therapies .
Comparative Analysis with Related Compounds
Challenges and Future Directions
Synthetic Limitations
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Steric hindrance: Bulky substituents impede reaction rates, necessitating high-pressure or microwave-assisted conditions .
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Stereocontrol: Achieving enantiopure products requires chiral auxiliaries or asymmetric catalysis .
Emerging Opportunities
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